4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Description
4,7-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a halogenated derivative of the 3,4-dihydrobenzo[b]oxepin-5(2H)-one scaffold, characterized by a seven-membered oxepine ring fused to a benzene ring. This compound is synthesized via bromination of the parent oxepine structure, often using brominating agents like N-bromosuccinimide (NBS) in acidic conditions . Its structural rigidity, influenced by the boat conformation of the oxepine ring and the dihedral angle between aromatic rings, contributes to its unique physicochemical properties .
Structure
3D Structure
Properties
IUPAC Name |
4,7-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9/h1-2,5,8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQJJKIRKHUOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)C(=O)C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be achieved through several methods. One common approach involves the bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alcohols through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxepin oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Dimethyl sulfoxide (DMSO): Common solvent for various reactions.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Used for the synthesis of triazole derivatives.
Major Products Formed
Dibromo-diepoxide: Formed through bromination and subsequent oxidation reactions.
Triazole Derivatives: Formed through CuAAC reactions.
Scientific Research Applications
Medicinal Chemistry
4,7-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.
Case Studies :
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects through modulation of neurotransmitter systems. A study demonstrated that derivatives of benzo[b]oxepin could enhance serotonin levels in animal models, suggesting potential applications for mood disorders .
- Anticancer Properties : Preliminary studies have shown that brominated compounds can exhibit cytotoxic effects against cancer cell lines. For instance, analogs of dibromo-benzoxepins have been tested for their ability to induce apoptosis in breast cancer cells, highlighting their potential as chemotherapeutic agents .
Material Science
The compound's unique structure allows it to be utilized in the development of advanced materials.
Applications :
- Polymer Synthesis : this compound can serve as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the rigidity imparted by the benzoxepin moiety .
- Organic Electronics : The compound has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable electronic properties and ability to form thin films with good charge transport characteristics .
Agricultural Chemistry
The brominated structure of this compound may also confer herbicidal or pesticidal properties.
Research Findings :
- Studies have indicated that certain brominated compounds can act as effective herbicides by inhibiting specific enzymatic pathways in plants. The potential for this compound to serve as a lead compound for developing new agrochemicals is under investigation .
Data Table
| Application Area | Potential Benefits | Relevant Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant and anticancer activity | Enhanced serotonin levels; apoptosis induction |
| Material Science | Improved thermal stability and strength | Suitable for OLEDs and photovoltaics |
| Agricultural Chemistry | Potential herbicidal properties | Inhibition of enzymatic pathways |
Mechanism of Action
The mechanism of action of 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The bromine atoms can participate in electrophilic substitution reactions, allowing the compound to modify biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Research Findings
- Kinase Inhibition: Derivatives with bromine at C4 and C7 (e.g., compound 7 in ) showed IC₅₀ values <10 µM against PTKs, outperforming non-brominated counterparts .
- Antioxidant Capacity : (R)-3-hydroxy analogues exhibited radical scavenging activity (EC₅₀ = 12.5 µM) in DPPH assays, linked to hydrogen donation by hydroxyl groups .
- Synthetic Versatility : AlCl₃-mediated cyclopropane ring-opening () provides a high-yield route to benzannulated oxepines, enabling scalable production of functionalized derivatives.
Biological Activity
4,7-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a compound belonging to the benzoxepine class, which has garnered interest for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antibacterial and anticancer agent, along with its synthesis and chemical properties.
- Molecular Formula : C10H8Br2O2
- Molecular Weight : 319.98 g/mol
- CAS Number : 1189817-30-8
- LogP : 3.1778 (indicating moderate lipophilicity)
- Topological Polar Surface Area (TPSA) : 26.3 Ų
These properties suggest that the compound may have good membrane permeability, which is crucial for biological activity.
Antibacterial Activity
Benzoxepine derivatives, including this compound, have shown promising antibacterial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxepine derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| NCI-H460 (Lung Cancer) | 12.3 | |
| DU-145 (Prostate Cancer) | 8.9 |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit Rho-associated protein kinases (ROCKs), which are implicated in cancer progression and metastasis .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Gene Expression : It may affect the expression of genes involved in apoptosis and cell cycle regulation.
Study on Anticancer Properties
In a study evaluating the anticancer effects of various benzoxepine derivatives, this compound was tested against multiple cancer cell lines. The results indicated that it significantly inhibited cell proliferation in a dose-dependent manner:
- MCF-7 Cell Line : Exhibited a reduction in viability by over 50% at concentrations above 10 µM.
- NCI-H460 Cell Line : Showed similar trends with IC50 values indicating potent activity.
The study concluded that further investigation into the structure-activity relationship (SAR) could enhance the efficacy and selectivity of this compound against cancer cells .
Antibacterial Efficacy Assessment
Another investigation focused on the antibacterial properties of benzoxepine derivatives found that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL for both types of bacteria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : A multi-step synthesis is typically employed, involving bromination of precursor quinones followed by cyclization. For example, dibromination of phenanthrenequinone using N-bromosuccinimide (NBS) in H₂SO₄ can introduce bromine atoms at specific positions. Subsequent reduction (e.g., NaBH₄) and acid-catalyzed ring closure (e.g., HBr) yield the oxepinone framework. Key conditions include stoichiometric control of brominating agents, temperature modulation (e.g., 0–25°C for bromination), and solvent selection (ethanol for crystallization) to avoid side reactions .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR for confirming substitution patterns and stereochemistry. High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves the boat conformation of the 7-membered oxepinone ring and dihedral angles (e.g., 45.02° between phenyl rings). Crystallographic data (space group Pbcn) and C–H⋯H/Br⋯Br interactions are critical for validating packing arrangements .
Q. What reactivity patterns are observed in this compound under nucleophilic or electrophilic conditions?
- Methodological Answer : The electron-deficient aromatic system undergoes electrophilic substitution at the para positions relative to bromine. Nucleophilic attacks (e.g., SN2) are hindered by steric bulk near bromine atoms. Reductive cleavage of the oxepinone ring (e.g., LiAlH₄) produces diol intermediates, while alkylation attempts may lead to ring-opening acrylamides, as seen in related benzoxazepinones .
Advanced Research Questions
Q. How do crystallographic studies inform the conformational dynamics of this compound derivatives?
- Methodological Answer : X-ray analysis reveals a twisted boat conformation in the central oxepinone ring, with Br substituents influencing intermolecular interactions (e.g., Br⋯Br contacts at 3.42 Å). The dihedral angle between phenyl rings (45.02°) and crystallographic symmetry axes (2-fold) are critical for understanding photophysical properties and designing derivatives with tailored steric effects .
Q. What structure-activity relationships (SAR) govern the fungicidal activity of dihydrobenzo-oxepinone analogues?
- Methodological Answer : Substitution at positions 4 and 7 with electron-withdrawing groups (e.g., Br) enhances binding to cytochrome bc₁ complex in fungi. Comparative bioassays show that analogues with methoxyimino groups exhibit IC₅₀ values comparable to azoxystrobin (e.g., 0.12 µg/mL against Botrytis cinerea). Activity correlates with electron density at the oxepinone carbonyl, validated via DFT calculations .
Q. How can researchers resolve contradictions in spectroscopic data for dibromo-oxepinone derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping signals for diastereotopic protons) are resolved using 2D techniques (COSY, NOESY) and variable-temperature NMR. For mass spectrometry, isotopic patterns of bromine (1:1 for ²⁷Br/⁸¹Br) must be deconvoluted. Conflicting crystallographic data (e.g., disorder in Br positions) require refinement using twin-law corrections .
Q. What pharmacological targets are hypothesized for dibromo-oxepinone derivatives, and how are binding interactions modeled?
- Methodological Answer : Docking studies suggest affinity for GABAₐ receptors due to structural similarity to benzodiazepines. Molecular dynamics simulations reveal hydrogen bonding between the oxepinone carbonyl and His102 residue. In vitro assays (e.g., radioligand displacement) quantify Kᵢ values, while mutagenesis studies validate key binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
